tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Description
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound featuring a pyrazole ring substituted with an amino group at the 4-position and an acetate ester bearing a tert-butyl group. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. Its tert-butyl ester group confers stability against hydrolysis under basic conditions, while the 4-amino pyrazole moiety offers a reactive site for further functionalization.
Properties
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYZRUTRMWATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786684-63-7 | |
| Record name | tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound with diverse applications in drug development and synthesis. It is a pyrazole derivative with a tert-butyl group and an amino group. The compound's structure allows it to interact with biological targets, such as enzymes or receptors. The amino group facilitates hydrogen bonding with target sites, which enhances binding affinity. The acetate group influences solubility and permeability, both critical factors for drug efficacy.
CAS No: 610764-96-0
Molecular Formula: C9H15N3O2
Potential Applications
This compound has potential applications in several fields:
- Drug development
- Scientific research
- Organic synthesis
- Medicine
Further research will clarify its roles and effectiveness in these applications, paving the way for innovative uses in medicine and beyond.
Scientific Research Applications
Tert-Butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole core is a key structural motif in many biologically active compounds. The compound and its derivatives have shown potential as enzyme inhibitors, making them useful in studying biological pathways and developing therapeutic agents. Pyrazole derivatives are explored for their antiviral, anti-inflammatory, and anticancer properties. This compound can serve as a precursor for the development of new drugs targeting various diseases. The compound is also used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it valuable in various chemical processes.
Tert-butyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Anticancer Activity
Studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by decreased cell viability and increased markers of apoptosis such as caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be a lead compound for developing new antimicrobial agents.
Anti-inflammatory properties
Preliminary research indicates that this pyrazole derivative may possess anti-inflammatory effects. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been shown to significantly affect their pharmacological profiles. For instance, substituents at the 3 and 5 positions of the pyrazole ring can enhance or diminish anticancer activity depending on their electronic and steric properties.
| Compound Variant | Biological Activity | MIC (µg/mL) | Remarks |
|---|---|---|---|
| This compound | Anticancer | - | Effective against A549 and HeLa cells |
| tert-butyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate | Antimicrobial | 32 | Moderate activity against E. coli |
| tert-butyl 2-(5-methylpyrazolyl)acetate | Anti-inflammatory | - | Reduced cytokine levels in animal models |
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is primarily related to its interactions with biological targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, differing primarily in substituent groups and their positions. Key comparisons are summarized below:
Key Observations :
- Ester vs. Acid : The methyl ester (802269-97-2) and tert-butyl ester differ in steric bulk and lipophilicity, impacting solubility and hydrolysis kinetics .
- Direct tert-Butyl Substitution : 1-(tert-Butyl)-1H-pyrazol-4-amine (97421-13-1) lacks the acetate spacer, reducing conformational flexibility and altering electronic effects on the pyrazole ring .
- Amino Group Positioning: The analog with an amino group on the acetate backbone (1909305-37-8) introduces a secondary reactive site, enabling dual functionalization .
Physicochemical Properties and Solubility Profiles
- tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Higher molecular weight (211.26 g/mol) and lipophilicity compared to methyl ester analogs. Lower water solubility due to the bulky tert-butyl group; soluble in organic solvents (e.g., DCM, THF).
- Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Smaller ester group enhances water solubility but increases susceptibility to hydrolysis .
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride: Ionic character improves aqueous solubility; stability in acidic environments due to protonated amine .
Reactivity and Functional Group Analysis
- Ester Stability :
- Amino Group Reactivity: The 4-amino pyrazole group participates in coupling reactions (e.g., amide bond formation) and metal-catalyzed cross-coupling. In 1-(tert-Butyl)-1H-pyrazol-4-amine, the amino group’s accessibility is sterically hindered by the tert-butyl group .
- Acid Derivatives :
- The carboxylic acid hydrochloride (1417569-73-3) serves as a precursor for salt formation or further derivatization (e.g., activated esters) .
Biological Activity
Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and an amino-substituted pyrazole ring. Its molecular formula is , with a molecular weight of approximately 226.24 g/mol. The structure allows for significant interaction with biological targets due to the functional groups present.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or activating their functions. This can lead to modulation of metabolic pathways.
- Receptor Binding : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
- Nucleic Acid Interaction : There is potential for interaction with DNA/RNA, which could affect gene expression and protein synthesis.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Inhibition of proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Colorectal Cancer | HT29 | Cell cycle arrest |
| Renal Cancer | 786-O | Antitumor activity |
Studies have shown that compounds similar to this compound can inhibit tumor proliferation in vitro and demonstrate antitumor efficacy in vivo .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi. The presence of the amino group enhances its potential as an antimicrobial agent by facilitating interactions with microbial enzymes and receptors .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties, which are common among pyrazole derivatives. This activity can be attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Synthesis and Evaluation
A study focused on synthesizing several pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that modifications in the pyrazole structure could significantly enhance anticancer potency .
Structure-Activity Relationship (SAR)
Research into SAR has shown that variations in substituents on the pyrazole ring can lead to different biological activities. For instance, introducing electron-withdrawing groups can enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate, and how are intermediates purified?
Answer:
The synthesis typically involves coupling 4-amino-1H-pyrazole with a tert-butyl-protected bromoacetate or chloroacetate derivative under basic conditions. For example, nucleophilic substitution reactions using potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours are common. Boc (tert-butoxycarbonyl) protection of the pyrazole amino group may be employed to prevent side reactions. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
Answer:
- 1H/13C NMR : Focus on the tert-butyl singlet (~1.4 ppm in 1H NMR; ~28 ppm in 13C NMR) and the acetate carbonyl signal (~170 ppm in 13C NMR). The pyrazole ring protons (7–8 ppm in 1H NMR) and NH2 protons (broad ~5 ppm) should also be analyzed for tautomeric shifts.
- IR : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and NH2 bending (~1600 cm⁻¹).
- X-ray crystallography : Resolve ambiguity in tautomerism or hydrogen bonding using SHELX-based refinement (e.g., SHELXL) .
Basic: What are common derivatization reactions for this compound in medicinal chemistry?
Answer:
The tert-butyl ester can undergo hydrolysis (e.g., TFA or HCl in dioxane) to yield the carboxylic acid, which is useful for amide coupling via EDC/HOBt. The 4-amino group on the pyrazole may participate in reductive amination or acylation reactions. For example, reaction with aldehydes/ketones under NaBH3CN or with acyl chlorides in pyridine generates secondary amines or amides, respectively .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?
Answer:
Yield optimization requires solvent polarity matching:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the pyrazole but may increase side reactions. Use 2.5 equivalents of K2CO3 and monitor temperature (60–80°C) to avoid decomposition.
- Low-polarity solvents (THF, acetonitrile) : Reduce side reactions but require longer reaction times (12–24 hours).
- Microwave-assisted synthesis : Reduces time to 1–2 hours with comparable yields. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How should conflicting spectral data (e.g., NH2 proton splitting vs. tautomerism) be resolved?
Answer:
Conflicts often arise from tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) or solvent-dependent NH2 proton exchange. Strategies include:
- Deuterated solvents : Use DMSO-d6 to slow exchange and resolve NH2 splitting patterns.
- Variable-temperature NMR : Cool samples to –40°C to "freeze" tautomers.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) for dominant tautomers.
- X-ray crystallography : Definitive confirmation of solid-state structure .
Advanced: What methodologies are recommended for analyzing hydrogen-bonding networks in crystalline forms of this compound?
Answer:
- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R22(8) motifs) using crystallographic data.
- SHELX refinement : Use SHELXL for high-resolution data to model H-atom positions and validate hydrogen-bond geometry (distance: 2.8–3.2 Å; angles: 150–180°).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) using CrystalExplorer .
Advanced: How can researchers address discrepancies in biological activity data across analogs of this compound?
Answer:
- SAR studies : Systematically vary substituents (e.g., tert-butyl vs. methyl esters) and correlate with activity using multivariate regression.
- Metabolic stability assays : Test ester hydrolysis rates in liver microsomes to rule out prodrug effects.
- Molecular docking : Compare binding poses of analogs in target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
